5-(4-hydroxypiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide
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Overview
Description
5-(4-hydroxypiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide: . This compound features a furan ring, a piperidine ring, and a sulfonamide group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-hydroxypiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide typically involves multiple steps, starting with the formation of the furan ring, followed by the introduction of the piperidine and sulfonamide groups. One common synthetic route is the reaction of furan-2-carboxylic acid with 4-hydroxypiperidine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with methylamine to introduce the sulfonamide group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form a furan-2-carboxylic acid derivative.
Reduction: : The piperidine ring can be reduced to form a piperidinol derivative.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4) .
Reduction: : Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .
Substitution: : Nucleophiles such as ammonia (NH3) and alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: : Furan-2-carboxylic acid derivatives.
Reduction: : Piperidinol derivatives.
Substitution: : Various substituted sulfonamides.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: : It may serve as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine: : Potential use in drug development, particularly in designing new therapeutic agents.
Industry: : Application in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(4-hydroxypiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
5-(4-hydroxypiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide: can be compared to other similar compounds such as furan-2-carboxylic acid derivatives and piperidine-based sulfonamides . Its uniqueness lies in the combination of the furan ring, piperidine ring, and sulfonamide group, which provides distinct chemical properties and reactivity.
List of Similar Compounds
Furan-2-carboxylic acid derivatives
Piperidine-based sulfonamides
Furan-2-sulfonic acid derivatives
Piperidinol derivatives
Properties
IUPAC Name |
5-(4-hydroxypiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-12-19(16,17)10-3-2-9(18-10)11(15)13-6-4-8(14)5-7-13/h2-3,8,12,14H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMSSPLYZBUUMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(O1)C(=O)N2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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